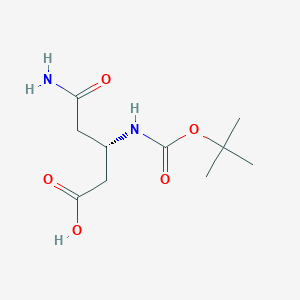![molecular formula C15H21NO2 B112542 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde CAS No. 372153-09-8](/img/structure/B112542.png)
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde is a chemical compound with the molecular formula C15H21NO2 . It has a molecular weight of 247.34 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde is 1S/C15H21NO2/c1-12-5-7-16(8-6-12)10-14-9-13(11-17)3-4-15(14)18-2/h3-4,9,11-12H,5-8,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde include a molecular weight of 247.34 . The compound is typically stored at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation Advanced oxidation processes (AOPs) have been extensively studied for the degradation of various organic pollutants, including pharmaceutical compounds, in water. AOPs can break down complex organic molecules into simpler, less harmful compounds. Although the specific compound is not mentioned, the research on AOPs underscores the importance of understanding chemical reactivity and degradation pathways in environmental applications (Qutob et al., 2022).
Catalytic Oxidation for Chemical Synthesis Catalytic oxidation processes are crucial for converting lignins into valuable aromatic aldehydes, such as vanillin, which has applications in flavoring, fragrances, and pharmaceuticals. The study of catalytic oxidation offers insights into the conversion of complex organic molecules into commercially valuable products with high selectivity and yield (Tarabanko & Tarabanko, 2017).
Pharmaceutical Impurities and Drug Synthesis Understanding the synthesis and impurities of pharmaceuticals, such as omeprazole, can provide valuable information for developing more efficient and cleaner synthetic routes. Studies on the novel synthesis of pharmaceuticals highlight the importance of identifying and controlling impurities to ensure drug safety and efficacy (Saini et al., 2019).
Biomedical Research and DNA Interaction Compounds like Hoechst 33258, which have structural similarities to the compound of interest due to their aromatic and nitrogen-containing moieties, are known for their ability to bind to DNA. Such compounds are used in biomedical research for DNA staining and analysis, providing insights into cellular processes and the potential for drug development (Issar & Kakkar, 2013).
Environmental Impact of Chemical Compounds The study of the environmental effects of various organic compounds, including UV filters and other active ingredients in personal care products, underscores the necessity of understanding the ecological impact of chemical substances. Research in this area informs the development of safer and more environmentally friendly compounds (Schneider & Lim, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
properties
IUPAC Name |
4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-5-7-16(8-6-12)10-14-9-13(11-17)3-4-15(14)18-2/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSBUYDKUMWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

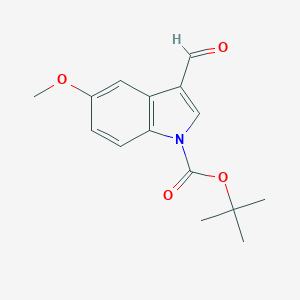

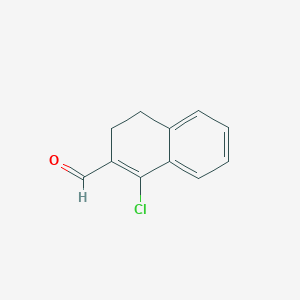
![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)
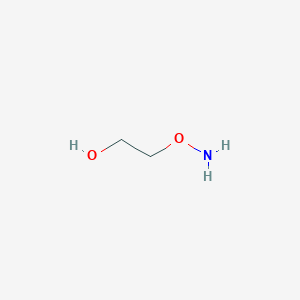


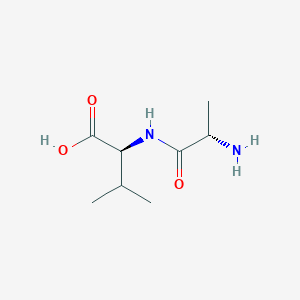
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
